molecular formula C7H10N2O B1289336 2-Amino-3-hydroxy-4,6-dimethylpyridine CAS No. 213685-57-5

2-Amino-3-hydroxy-4,6-dimethylpyridine

Cat. No. B1289336
M. Wt: 138.17 g/mol
InChI Key: CVXOIDCKNBBLHC-UHFFFAOYSA-N
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Description

“2-Amino-3-hydroxy-4,6-dimethylpyridine” is a specialty product used for proteomics research applications . It is a nonsteroidal anti-inflammatory drug that inhibits the production of prostaglandins and leukotrienes . It binds to the cyclooxygenase enzyme and blocks its conversion of arachidonic acid to prostaglandin H2 .

Scientific Research Applications

Supramolecular Interactions

2-Amino-4,6-dimethylpyridinium compounds, closely related to 2-Amino-3-hydroxy-4,6-dimethylpyridine, have been extensively studied for their supramolecular interactions. These compounds exhibit significant non-classical N–H⋯X hydrogen bonding and π–π interactions, which contribute to the formation of distinct structural motifs. For example, ladder chains formed by hydrogen bonding are a notable feature in these compounds (Haddad, AlDamen, & Willett, 2006).

Crystal Structure Analysis

Crystal structure analysis of various derivatives of 2-Amino-3-hydroxy-4,6-dimethylpyridine, such as 2-amino-4,6-dimethylpyrimidine, has provided insights into molecular interactions and structural properties. The studies reveal details about hydrogen bonding, molecular packing, and lattice structures, which are crucial for understanding the properties of these compounds (Li, Huang, & Meng, 2011).

Synthesis and Reactivity

Research into the synthesis and reactivity of derivatives of 2-Amino-3-hydroxy-4,6-dimethylpyridine has led to the development of various pyrimidine and pyridine derivatives. These studies are significant for creating new compounds with potential applications in medicinal chemistry and material science (Yassin, 2009).

Vibrational and Structural Properties

Investigations into the vibrational and structural properties of compounds like 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile have utilized techniques like Density Functional Theory. These studies are vital for understanding the molecular behavior and potential applications of these compounds in various fields (Márquez, Márquez, Cataldo, & Brandán, 2015).

Antimicrobial Activity

Some derivatives of 2-Amino-3-hydroxy-4,6-dimethylpyridine have been synthesized and tested for their antimicrobial activity. This research is significant for developing new antimicrobial agents and understanding the biological activity of these compounds (Damoni‐Rexha et al., 2011).

Photodimerization Studies

Studies on the photodimerization of 2-Aminopyridines, closely related to 2-Amino-3-hydroxy-4,6-dimethylpyridine, reveal interesting photochemical properties. These studies provide insights into the chemical reactions under ultraviolet irradiation, which can be useful in various photochemical applications (Taylor & Kan, 1963).

Safety And Hazards

“2-Amino-3-hydroxy-4,6-dimethylpyridine” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-4,6-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-3-5(2)9-7(8)6(4)10/h3,10H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXOIDCKNBBLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627438
Record name 2-Amino-4,6-dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxy-4,6-dimethylpyridine

CAS RN

213685-57-5
Record name 2-Amino-4,6-dimethyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213685-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,6-dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
KJ Broadley, E Burnell, RH Davies, ATL Lee… - Organic & …, 2016 - pubs.rsc.org
A series of 1′-(6-aminopurin-9-yl)-1′-deoxy-N-methyl-β-D-ribofuranuronamides that were characterised by 2-dialkylamino-7-methyloxazolo[4,5-b]pyridin-5-ylmethyl substituents on …
Number of citations: 2 pubs.rsc.org

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